2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde
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Overview
Description
2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is a chemical compound with the molecular formula C11H9FN2O and a molecular weight of 204.2 g/mol . It is characterized by the presence of a fluorine atom, a methyl group attached to a pyrazole ring, and a benzaldehyde moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the glucose transporter glut1 and the receptor tyrosine kinase mesenchymal epithelial transition factor (MET) . These targets play crucial roles in cellular metabolism and signal transduction, respectively.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit their targets by binding to them and preventing their normal function .
Biochemical Pathways
Inhibition of glut1 would affect glucose metabolism, while inhibition of met would affect various signaling pathways involved in cell growth, survival, and migration .
Result of Action
Inhibition of glut1 and met would likely result in decreased glucose uptake and altered cell signaling, respectively, which could have various downstream effects depending on the specific cellular context .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde are not well-documented in the literature. It is known that pyrazole derivatives, which include this compound, have diverse pharmacological effects .
Cellular Effects
The specific cellular effects of this compound are not well-studied. It is known that pyrazole derivatives can have significant impacts on various types of cells and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde typically involves the reaction of 2-fluorobenzaldehyde with 1-methyl-1H-pyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the pyrazole ring attaches to the benzaldehyde moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzoic acid.
Reduction: 2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-(1H-pyrazol-4-yl)benzaldehyde: Lacks the methyl group on the pyrazole ring.
2-Fluoro-6-(1-methyl-1H-pyrazol-3-yl)benzaldehyde: The pyrazole ring is attached at a different position.
2-Fluoro-6-(1-methyl-1H-imidazol-4-yl)benzaldehyde: Contains an imidazole ring instead of a pyrazole ring
Uniqueness
2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is unique due to the specific positioning of the fluorine atom and the methyl group on the pyrazole ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-fluoro-6-(1-methylpyrazol-4-yl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-14-6-8(5-13-14)9-3-2-4-11(12)10(9)7-15/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVOHMSPKNFOMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C(=CC=C2)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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